molecular formula C12H16N2O4 B14838007 4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine

4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine

Cat. No.: B14838007
M. Wt: 252.27 g/mol
InChI Key: OSHJWYLETQRGNU-UHFFFAOYSA-N
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Description

4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine typically involves the reaction of appropriate pyridine derivatives with tert-butyl alcohol and cyclopropyl alcohol under specific conditions. The nitro group is introduced through nitration reactions using common nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Reduction: 4-Tert-butoxy-3-cyclopropoxy-2-aminopyridine.

    Substitution: Various substituted pyridine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis and in the development of new materials.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The tert-butoxy and cyclopropoxy groups may enhance the compound’s stability and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine is unique due to the specific positioning of its functional groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-nitropyridine

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-9-6-7-13-11(14(15)16)10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

OSHJWYLETQRGNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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